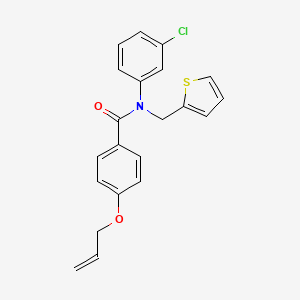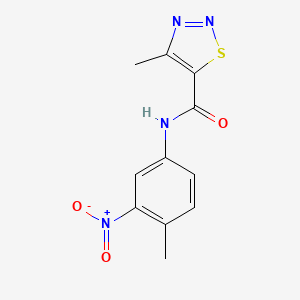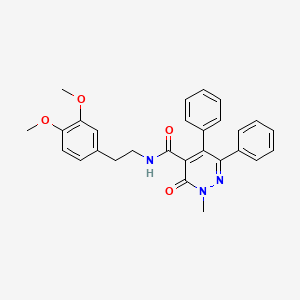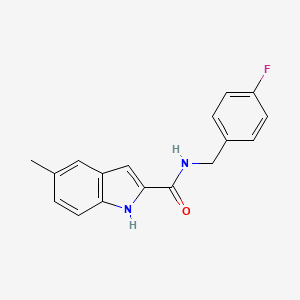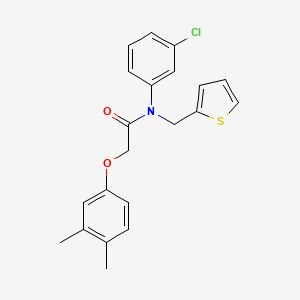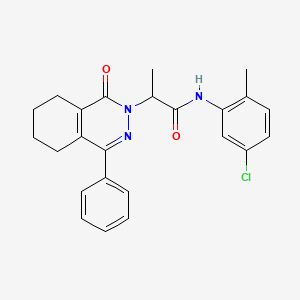
2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the alkylation of 2-isopropyl-5-methylphenol with a suitable alkyl halide under basic conditions to form the phenoxy intermediate.
Thiadiazole Ring Formation: The next step is the synthesis of the 3-methyl-1,2,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the thiadiazole moiety can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
- 2-(2-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
Uniqueness
The presence of both the isopropyl and methyl groups on the phenoxy ring in 2-(2-isopropyl-5-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C16H21N3O2S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-9(2)13-7-6-10(3)8-14(13)21-11(4)15(20)18-16-17-12(5)19-22-16/h6-9,11H,1-5H3,(H,17,18,19,20) |
InChI Key |
WRBCBHWRTMUQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=NC(=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide](/img/structure/B11367844.png)
![5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11367849.png)
![5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11367852.png)

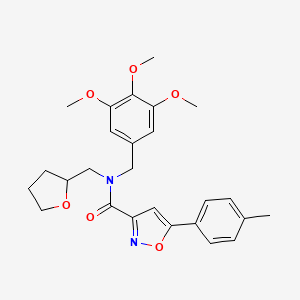
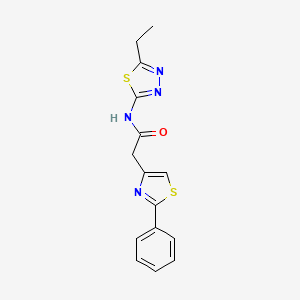
![2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11367885.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11367887.png)
